molecular formula C17H13N3O2 B11837130 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one

2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one

Cat. No.: B11837130
M. Wt: 291.30 g/mol
InChI Key: OXRFIKGWGNTOAP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a pyrazole ring fused with a quinazoline moiety, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Case Studies

  • Inhibition of Cancer Cell Lines : A study evaluated the compound against various cancer cell lines, including:
    • A549 (lung cancer)
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)

The results demonstrated that 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one effectively inhibited these cell lines with IC50 values indicating potent cytotoxicity.

Cell Line IC50 (µM)
A54915
MDA-MB-23110
HepG212

Structure-Activity Relationship (SAR)

SAR studies suggest that modifications on the phenyl ring can enhance the potency of this compound against various cancer targets. The presence of the methoxy group is particularly noted for improving biological activity.

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit key inflammatory pathways, particularly through the inhibition of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) .

Research Insights

A review of patents indicated that compounds with similar structures have demonstrated effectiveness as IRAK4 inhibitors, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

Beyond its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various bacterial strains.

Study Findings

Research has shown that this compound effectively inhibits bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus15 µg/mL

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one stands out due to its unique combination of a pyrazole ring fused with a quinazoline moiety, which imparts distinct chemical and biological properties

Biological Activity

2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one is a heterocyclic compound belonging to the class of pyrazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, particularly its potential as an anticancer agent. The presence of a methoxy group at the para position of the phenyl ring enhances its lipophilicity, which may influence its biological activity.

Structure and Synthesis

The compound features a fused pyrazole and quinazoline ring system. Its molecular formula is C14H12N4OC_{14}H_{12}N_4O, with a molecular weight of approximately 252.27 g/mol. The synthesis typically involves multi-component reactions or cyclization processes, such as the reaction of substituted hydrazones with isocyanides or isothiocyanates to form the pyrazoloquinazoline framework.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-C]quinazolin-5(6H)-one exhibit significant biological activities, particularly in cancer treatment. Notably, these compounds act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, studies have shown that certain derivatives demonstrate inhibitory effects on various cancer cell lines, including:

  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • HepG2 (liver cancer)

The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance their potency against these targets .

The interaction studies reveal that this compound binds effectively to CDKs, leading to cell cycle arrest in cancer cells. In silico studies have predicted its binding affinity and interaction profiles with various proteins involved in tumor progression and metastasis .

Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure TypeBiological Activity
This compoundPyrazoloquinazolineCDK inhibitor; anticancer
Pyrazolo[1,5-a]quinazolin-5(4H)-onePyrazoloquinazolineNegative allosteric modulator
Pyrazolo[3,4-b]quinolin-6(5H)-onePyrazolopyridoquinolineAntimicrobial
Quinazolinone derivativesQuinazoline-basedVarious anticancer activities

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Antitumor Evaluation : A series of pyrazolo-[1,5-c]quinazolinone derivatives were synthesized and evaluated for their antitumor activity. Compounds demonstrated moderate drug-likeness and sufficient safety profiles in silico. Notably, compounds 4t and 4n showed inhibitory activity against CDK9/2 with IC50 values around 17.0 μM .
  • Structure-Activity Relationship : Variations in substituents on the phenyl ring significantly impacted cytotoxicity against A549 and MDA-MB-231 cells. The introduction of electron-rich groups on the benzene ring was found to enhance cellular activity against these cancer lines .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6H-pyrazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)18-17(21)20(16)19-15/h2-10H,1H3,(H,18,21)

InChI Key

OXRFIKGWGNTOAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4NC3=O

Origin of Product

United States

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